![molecular formula C11H15ClN2O3 B613056 H-Asp(obzl)-NH2 hcl CAS No. 199118-68-8](/img/structure/B613056.png)
H-Asp(obzl)-NH2 hcl
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Description
H-Asp(obzl)-NH2 hcl, also known as hydrochloride of N-acetyl-L-aspartyl-L-phenylalanine, is a synthetic amino acid derivative that is used in various biochemical and physiological studies. It is a highly versatile compound with a wide range of applications, including synthesis, scientific research, and laboratory experiments. This article will provide an overview of the synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for H-Asp(obzl)-NH2 hcl.
Scientific Research Applications
Solvent Effects on Redox Properties
The study of ferrocenoyl-dipeptides, including derivatives like Fc-Asp(OBzl)-Asp(OBzl)-OBzl, reveals how solvent properties can influence the redox behavior of these compounds. The research highlights the importance of hydrogen bonding and solvent interaction in determining the half-wave potential of these complexes, which is crucial for electrochemical applications (Baker, Kraatz, & Quail, 2001).
Peptide Stability and Transformation
Research on the stability of aminosuccinyl peptides and their transformation into piperazine-2,5-dione derivatives under specific conditions sheds light on the behavior of aspartyl peptides in acidic and neutral media. This study provides valuable insights for peptide synthesis and modification techniques (Schön & Kisfaludy, 2009).
Dipeptide Formation During Synthesis
Investigation into the synthesis of Z-Asp(OBzl)-OH has shown the side product formation of Z-Asp(OBzl)-Asp(OBzl)-OH, highlighting challenges in peptide synthesis regarding dipeptide formation. This study is crucial for refining synthetic methods to minimize unwanted byproducts (Iguchi, Kawasaki, & Okada, 2009).
Chiral Recognition through Molecular Imprinting
Molecularly imprinted materials derived from tetrapeptide derivatives, including H-Asp(OcHex)-Ile-Asp(OcHex)-Glu(OBzl)-CH2-, demonstrate the effect of environmental polarity on chiral recognition abilities. This research is pivotal for developing selective sensors and separation techniques based on molecular recognition (Kondo & Yoshikawa, 2001).
Catalysis and Enzymatic Reactions
Studies on catalysts such as H-Pro-Pro-Asp-NH2 for asymmetric aldol reactions highlight the significance of spatial arrangement and functional groups within peptide catalysts for efficient catalytic processes. These insights are instrumental in designing effective catalysts for chemical synthesis (Revell & Wennemers, 2008).
properties
IUPAC Name |
benzyl (3S)-3,4-diamino-4-oxobutanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.ClH/c12-9(11(13)15)6-10(14)16-7-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H2,13,15);1H/t9-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STBSUQZEDYTKDV-FVGYRXGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Asp(obzl)-NH2 hcl |
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